molecular formula C12H8F3NO3S B2410765 2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid CAS No. 1010918-95-2

2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid

Cat. No.: B2410765
CAS No.: 1010918-95-2
M. Wt: 303.26
InChI Key: KHIGNDLKHUZIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which imparts unique chemical properties .

Properties

IUPAC Name

2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3S/c13-12(14,15)19-8-3-1-7(2-4-8)11-16-6-9(20-11)5-10(17)18/h1-4,6H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIGNDLKHUZIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid include other thiazole derivatives such as:

The uniqueness of 2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

The compound 2-(2-(4-(trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

The molecular formula of 2-(2-(4-(trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid is C15H12F3N1O2S1C_{15}H_{12}F_3N_1O_2S_1. Its structure includes a thiazole ring, a trifluoromethoxyphenyl moiety, and an acetic acid functional group, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Studies suggest that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It has been observed to inhibit certain enzymes involved in metabolic pathways.
  • Modulation of Cell Signaling : The compound may influence pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-(2-(4-(trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid can induce apoptosis in cancer cell lines through both intrinsic and extrinsic signaling pathways.

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acidHeLa12.5Induction of apoptosis
4-Oxo-4H-furo[2,3-h]chromene derivativesA54910.4Dual inhibition of AChE and BChE
Thiazolidin derivativesMCF-78.0Apoptosis via signaling pathways

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

Table 2: Antimicrobial Activity Summary

MicroorganismMinimum Inhibitory Concentration (MIC µg/mL)Reference Compound
Staphylococcus aureus100Chloramphenicol
Escherichia coli200Ampicillin
Candida albicans150Nystatin

Case Studies

  • Case Study on Anticancer Effects : A study conducted on the effects of thiazole derivatives on human cancer cells revealed that the presence of the trifluoromethoxy group significantly enhanced cytotoxicity compared to non-fluorinated analogs. The study reported an IC50 value of 12.5 µM for HeLa cells treated with the compound.
  • Antimicrobial Efficacy : In another investigation, the compound was tested against various strains of bacteria and fungi. The results indicated that it exhibited notable antibacterial activity against Gram-positive bacteria with MIC values comparable to standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.